tris(dibenzylideneacetona)dipalladio-cloroformo

Descripción general

Descripción

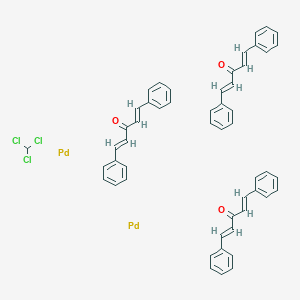

Tris(dibenzylideneacetone)dipalladium(0) or [Pd2(dba)3] is an organopalladium compound. The compound is a complex of palladium (0) with dibenzylideneacetone (dba). It is a dark-purple/brown solid, which is modestly soluble in organic solvents . Because the dba ligands are easily displaced, the complex is used as a homogeneous catalyst in organic synthesis .

Synthesis Analysis

First reported in 1970, it is prepared from dibenzylideneacetone and sodium tetrachloropalladate . Because it is commonly recrystallized from chloroform, the complex is often supplied as the adduct [Pd2(dba)3·CHCl3] .Molecular Structure Analysis

In [Pd2(dba)3], the pair of Pd atoms are separated by 320 pm but are tied together by dba units . The Pd(0) centers are bound to the alkene parts of the dba ligands .Chemical Reactions Analysis

[Pd2(dba)3] is used as a source of soluble Pd(0), in particular as a catalyst for various coupling reactions . Examples of reactions using this reagent are the Negishi coupling, Suzuki coupling, Carroll rearrangement, and Trost asymmetric allylic alkylation, as well as Buchwald–Hartwig amination .Physical and Chemical Properties Analysis

The compound is a dark-purple/brown solid . It is modestly soluble in organic solvents and insoluble in water . The melting point is 152 to 155 °C .Aplicaciones Científicas De Investigación

Investigación del cáncer

Tris(dibenzylideneacetona)dipalladio(0) (Tris DBA) se ha estudiado por sus posibles aplicaciones en la investigación del cáncer. Se ha descubierto que suprime la progresión tumoral en modelos preclínicos de carcinoma hepatocelular y mieloma múltiple mediante la regulación de la vía de señalización STAT3 . Tris DBA disminuyó la viabilidad celular, aumentó la apoptosis e inhibió la activación inducida/constitutiva de STAT3, JAK1, JAK2 y Src por IL-6 en estas células cancerosas .

Síntesis de fosfuros de paladio de tamaño nanométrico

Este compuesto se utiliza en la síntesis de fosfuros de paladio de tamaño nanométrico tras la interacción con fósforo blanco .

Preparación de complejos de cúmulos de carbonilo de trifenilfosfina de paladio

Tris(dibenzylideneacetona)dipalladio(0) se utiliza en la preparación de complejos de cúmulos de carbonilo de trifenilfosfina de paladio .

Precursor para la síntesis de complejos funcionales de nanotubos de carbono multicapa-paladio

Este compuesto se utiliza como precursor para la síntesis de complejos funcionales de nanotubos de carbono multicapa-paladio. Estos complejos se utilizan como catalizadores para las reacciones de acoplamiento de Heck .

Síntesis de azepanas

Tris(dibenzylideneacetona)dipalladio(0) se utiliza en la síntesis de azepanas .

Catalizador para la síntesis de epóxidos

Se utiliza como catalizador para la síntesis de epóxidos .

Alfa-arilación de cetonas

<a data-citationid="b9590db4-26cb-98fb-d2f6-5d009

Mecanismo De Acción

Target of Action

Tris(dibenzylideneacetone)dipalladium-chloroform, also known as Pd2(dba)3, is an organopalladium compound that primarily targets the Signal Transducer and Activator of Transcription 3 (STAT3) . STAT3 is a major oncogenic transcription factor that is constitutively activated in many types of human cancers .

Mode of Action

The compound interacts with its target, STAT3, by inhibiting its activation . This inhibition disrupts the normal functioning of STAT3, leading to changes in the transcription of genes that are regulated by this transcription factor .

Biochemical Pathways

The inhibition of STAT3 by Tris(dibenzylideneacetone)dipalladium-chloroform affects several biochemical pathways. It has been shown to inhibit the activation of MAPK, Akt, STAT3, and phospho-S6 kinase , and downregulate the expression of N-myristoyltransferase-1 . These pathways play crucial roles in cell proliferation and survival, and their inhibition can lead to reduced cell proliferation and increased apoptosis .

Pharmacokinetics

It is known that the compound is a dark-purple/brown solid that is modestly soluble in organic solvents . This suggests that its bioavailability may be influenced by factors such as solubility and stability in biological fluids.

Result of Action

The inhibition of STAT3 by Tris(dibenzylideneacetone)dipalladium-chloroform leads to a decrease in cell viability and an increase in apoptosis . This results in the abrogation of tumor progression in preclinical models of hepatocellular carcinoma and multiple myeloma .

Action Environment

The action of Tris(dibenzylideneacetone)dipalladium-chloroform can be influenced by various environmental factors. For instance, the compound is commonly recrystallized from chloroform, suggesting that its stability and efficacy may be affected by the presence of this solvent .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and is suspected of causing cancer . It should be stored locked up and disposed of to an approved waste disposal plant .

Análisis Bioquímico

Biochemical Properties

Tris(dibenzylideneacetone)dipalladium-chloroform has been found to interact with various enzymes and proteins, particularly the STAT3 signaling pathway . The compound elevates the expression of SHP2, a protein tyrosine phosphatase involved in several cellular processes .

Cellular Effects

The compound has been shown to influence cell function by inhibiting cell proliferation, migration, and invasion . It also has an impact on cell signaling pathways, particularly the STAT3 signaling pathway, which plays a crucial role in gene expression and cellular metabolism .

Molecular Mechanism

At the molecular level, Tris(dibenzylideneacetone)dipalladium-chloroform exerts its effects by binding to the STAT3 protein and inhibiting its activity . This leads to changes in gene expression and can affect various cellular processes .

Temporal Effects in Laboratory Settings

Preliminary studies suggest that the compound may have long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of Tris(dibenzylideneacetone)dipalladium-chloroform at different dosages in animal models are currently being studied. Early results suggest that the compound may have a threshold effect, with toxic or adverse effects observed at high doses .

Metabolic Pathways

Tris(dibenzylideneacetone)dipalladium-chloroform is involved in several metabolic pathways, particularly those involving the STAT3 protein . The compound may also interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

Preliminary studies suggest that the compound may interact with various transporters or binding proteins .

Subcellular Localization

The subcellular localization of Tris(dibenzylideneacetone)dipalladium-chloroform and its effects on activity or function are currently being studied. Early results suggest that the compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Propiedades

IUPAC Name |

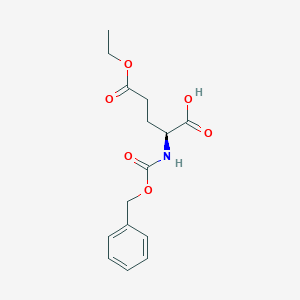

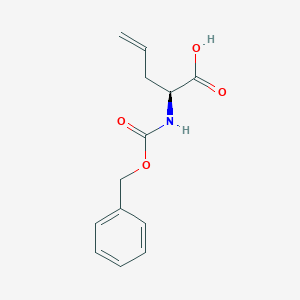

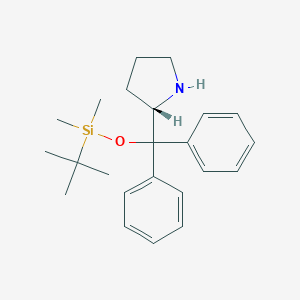

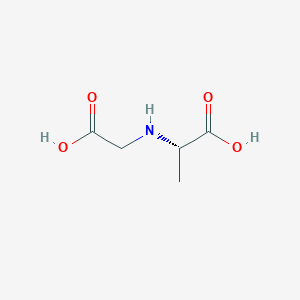

chloroform;(1E,4E)-1,5-diphenylpenta-1,4-dien-3-one;palladium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C17H14O.CHCl3.2Pd/c3*18-17(13-11-15-7-3-1-4-8-15)14-12-16-9-5-2-6-10-16;2-1(3)4;;/h3*1-14H;1H;;/b3*13-11+,14-12+;;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNAMMBFJMYMQTO-FNEBRGMMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)C=CC2=CC=CC=C2.C1=CC=C(C=C1)C=CC(=O)C=CC2=CC=CC=C2.C1=CC=C(C=C1)C=CC(=O)C=CC2=CC=CC=C2.C(Cl)(Cl)Cl.[Pd].[Pd] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C(Cl)(Cl)Cl.[Pd].[Pd] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C52H43Cl3O3Pd2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40452403 | |

| Record name | 1,4-Pentadien-3-one, 1,5-diphenyl-, (1E,4E)-, compd. with trichloromethane, palladium salt (3:1:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40452403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1035.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52522-40-4 | |

| Record name | 1,4-Pentadien-3-one, 1,5-diphenyl-, (1E,4E)-, compd. with trichloromethane, palladium salt (3:1:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40452403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Palladium, tris[μ-[(1,2-η:4,5-η)-(1E,4E)-1,5-diphenyl-1,4-pentadien-3-one]]di-, compd. with trichloromethane (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.117.549 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.